molecular formula C14H18O3 B1602130 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 94112-58-0

8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B1602130
CAS RN: 94112-58-0
M. Wt: 234.29 g/mol
InChI Key: JUTTXLGMDSGZCE-UHFFFAOYSA-N
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Description

8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol is a chemical compound with the molecular formula C14H18O3 . It is used in the synthesis of pharmaceutical compounds .


Synthesis Analysis

The synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol involves two stages . The first stage involves the reaction of bromobenzene with magnesium in tetrahydrofuran at 20°C for 0.5 hours under an inert atmosphere and reflux conditions . The second stage involves the reaction of cyclohexanedione monoethylene ketal in tetrahydrofuran for 0.5 hours under an inert atmosphere and reflux conditions .


Molecular Structure Analysis

The molecular structure of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol consists of 14 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The exact mass is 234.12600 .


Physical And Chemical Properties Analysis

8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol has a density of 1.2g/cm3 . Its boiling point is 384.5ºC at 760mmHg . The compound has a flash point of 186.4ºC . The LogP value is 2.19130, indicating its lipophilicity .

Scientific Research Applications

Synthesis and Chemical Properties

8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol is recognized for its role as a bifunctional synthetic intermediate in the synthesis of organic chemicals. This compound has been utilized in the production of pharmaceutical intermediates, liquid crystals, and insecticides. A notable synthesis approach involves using 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane as a raw material and performing selective deketalization in an acidic solution, which improves the yield and reduces reaction time (Zhang Feng-bao, 2006).

Applications in Drug Development

8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol derivatives have been explored for their potential in drug development. For instance, derivatives such as 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one have shown high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor, indicating potential for therapeutic applications (S. Röver et al., 2000).

Stereochemistry and Synthetic Applications

The stereochemistry of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol derivatives can be controlled for the preparation of single enantiomers and diastereoisomers. Acid-catalyzed phenylsulfanyl migration has been employed to achieve this, with applications in creating specific stereochemical configurations for various chemical syntheses (J. Eames et al., 1996).

Development of Biolubricants

Novel 1,4-dioxaspiro compounds derived from this chemical have been synthesized and proposed as potential biolubricant candidates. These derivatives exhibit promising physicochemical properties, making them suitable for development in the field of sustainable and environmentally friendly lubricants (Y. S. Kurniawan et al., 2017).

properties

IUPAC Name

8-phenyl-1,4-dioxaspiro[4.5]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-13(12-4-2-1-3-5-12)6-8-14(9-7-13)16-10-11-17-14/h1-5,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTTXLGMDSGZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C3=CC=CC=C3)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566391
Record name 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol

CAS RN

94112-58-0
Record name 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of cesium trichloride (24.9 g) in tetrahydrofuran (45 ml) was stirred at room temperature for 5 hours. 1,4-Dioxa-spiro[4.5]decan-8-one (1.4 g) was added to the solution and stirred at room temperature for 1 hour. To the solution was added dropwise with stirring phenylmagnesium chloride (3.0M solution in dimethyl ether) (33.7 ml) at 0° C. The reaction mixture was quenched with 10% acetic acid aqueous solution. Dimethyl ether was added to the solution. The organic layer was washed with brine, sodium hydrogen carbonate solution and brine and dried over magnesium sulfate. The magnesium sulfate was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel chromatography (3:1 hexane-ethyl acetate elution) to give 8-phenyl-1,4-dioxaspiro[4.5]decan-8-ol (5.94 g).
Name
cesium trichloride
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
33.7 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was prepared as a white solid from 1-bromo-benzene and 1,4-dioxa-spiro[4.5]decan-8-one using the procedure described in Step A of Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Wang, R Zeng - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
We report a photoinduced iron catalysis for the efficient C–C bond cleavage and bromination or iodination of unstrained tertiary cycloalkanols with NBS/NIS. The reaction features good …
Number of citations: 12 pubs.rsc.org
A Fantinati, S Bianco, R Guerrini, S Salvadori… - Scientific reports, 2017 - nature.com
A diastereoselective synthesis of the title compound as a single E diastereomer has been efficiently accomplished by assembling the featured pyrano-indole scaffold of the spiro[…
Number of citations: 10 www.nature.com
A Mastracchio - 2010 - search.proquest.com
The design and development of singly occupied molecular orbital (SOMO) activation is described. This new mode of organocatalytic activation is founded upon the mechanistic …
Number of citations: 0 search.proquest.com
CF Dickinson - 2022 - search.proquest.com
PART I: CATALYTIC ASYMMETRIC NAZAROV CYCLIZATIONS: The synthesis of all-carbon quaternary stereocenters remains a significant challenge in organic synthesis. Even more …
Number of citations: 2 search.proquest.com
AA Warkentin - 2011 - search.proquest.com
The discovery of new activation modes is vital to the continuing importance of chemical synthesis to applications valued in medical and industrial settings. The use of small organic …
Number of citations: 0 search.proquest.com
VCM Gasser, B Morandi - 2020 - scholar.archive.org
The advent of transfer hydrogenation and borrowing hydrogen reactions paved the way to manipulate simple alcohols in previously unthinkable manners and circumvent the need for …
Number of citations: 0 scholar.archive.org

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